![molecular formula C16H17N3O3S2 B6970593 2-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6-thiophen-3-ylmorpholine](/img/structure/B6970593.png)
2-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6-thiophen-3-ylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6-thiophen-3-ylmorpholine is a complex organic compound featuring a morpholine ring substituted with a thiophene group, a pyrrolo[2,3-b]pyridine moiety, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6-thiophen-3-ylmorpholine typically involves multi-step organic synthesis. A common approach includes:
Formation of the Pyrrolo[2,3-b]pyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Morpholine Ring Formation: The morpholine ring can be synthesized via nucleophilic substitution reactions involving epoxides and secondary amines.
Thiophene Substitution: The thiophene group is introduced through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using robust catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrolo[2,3-b]pyridine moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene and pyrrolo[2,3-b]pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and secondary amines.
Substitution: Halogenated derivatives and substituted thiophenes.
Aplicaciones Científicas De Investigación
2-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6-thiophen-3-ylmorpholine has been explored for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs). This makes it a promising candidate for cancer therapy, as abnormal FGFR signaling is implicated in various cancers . Additionally, its structural features allow for interactions with multiple biological targets, making it useful in drug discovery and development.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of kinase activity. It binds to the ATP-binding site of kinases, preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways involved in cell proliferation, migration, and survival, leading to anti-tumor effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar kinase inhibitory activities.
Thiophene-Containing Morpholines: These compounds have similar structural motifs and are explored for their biological activities.
Uniqueness
2-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6-thiophen-3-ylmorpholine is unique due to the combination of its structural elements, which confer high specificity and potency as a kinase inhibitor. Its sulfonyl group enhances solubility and bioavailability, making it a superior candidate compared to other similar compounds.
Propiedades
IUPAC Name |
2-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6-thiophen-3-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-11-8-19(9-14(22-11)12-4-6-23-10-12)24(20,21)15-7-18-16-13(15)3-2-5-17-16/h2-7,10-11,14H,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHNRZUSFSSSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CSC=C2)S(=O)(=O)C3=CNC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
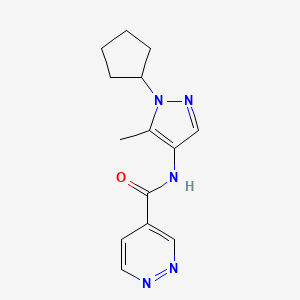
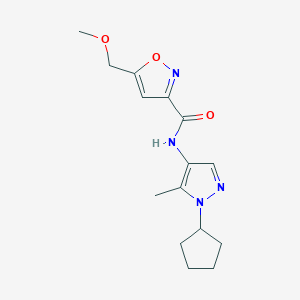
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B6970526.png)
![2,5-dimethyl-N-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]thiophene-3-sulfonamide](/img/structure/B6970532.png)
![(3-Chloropyridin-4-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B6970541.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B6970549.png)
![1-[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B6970554.png)
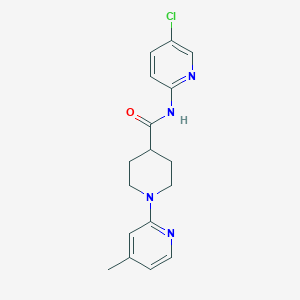
![(5-Chlorofuran-2-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B6970565.png)
![2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]acetamide](/img/structure/B6970577.png)
![[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6970578.png)
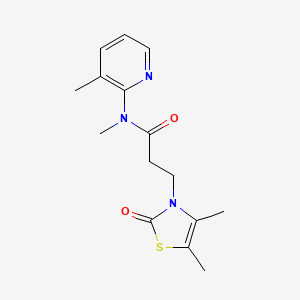
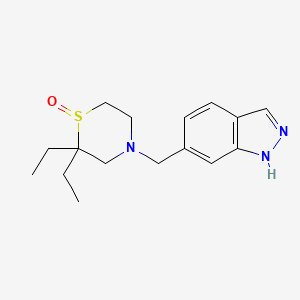
![Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B6970592.png)
